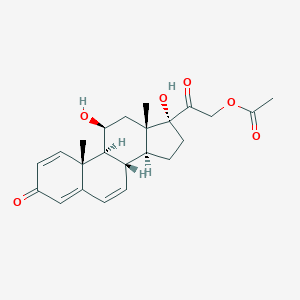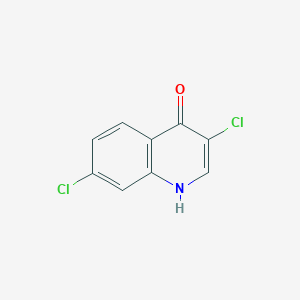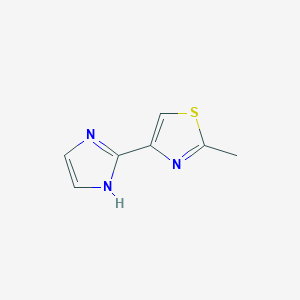
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of key enzymes and proteins involved in various cellular processes. For example, the compound has been shown to inhibit the growth of various bacterial and fungal strains by targeting the cell wall synthesis and membrane integrity.
Effets Biochimiques Et Physiologiques
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound possesses significant antioxidant and anti-inflammatory properties. Additionally, the compound has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole in lab experiments is its high purity and stability. Additionally, the compound is readily available and can be synthesized using relatively simple methods. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are various future directions for the study of 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole. One of the most promising directions is in the development of new antimicrobial and antifungal agents based on the structure of this compound. Additionally, the compound's potential use as a fluorescent probe for metal ion detection in biological systems warrants further investigation. Finally, the compound's potential use as an anticancer agent requires further in vivo studies to assess its efficacy and safety.
Conclusion:
In conclusion, 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole is a heterocyclic compound that has significant potential in various fields of scientific research. Its diverse biological activities and relative ease of synthesis make it an attractive target for further investigation. However, further studies are required to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole can be achieved through various methods. One of the most common methods involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 1,2-diaminobenzene in the presence of a dehydrating agent. Another method involves the reaction of 2-methyl-4-thiocyanato-1,3-thiazole with 1,2-diaminobenzene in the presence of a base. Both methods yield high purity and yield of the compound.
Applications De Recherche Scientifique
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to possess significant antimicrobial, antifungal, and anticancer properties. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
127942-32-9 |
|---|---|
Nom du produit |
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole |
Formule moléculaire |
C7H7N3S |
Poids moléculaire |
165.22 g/mol |
Nom IUPAC |
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H7N3S/c1-5-10-6(4-11-5)7-8-2-3-9-7/h2-4H,1H3,(H,8,9) |
Clé InChI |
QDNKHSKAIOANDS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=NC=CN2 |
SMILES canonique |
CC1=NC(=CS1)C2=NC=CN2 |
Synonymes |
4-(1H-IMIDAZOL-2-YL)-2-METHYL-THIAZOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



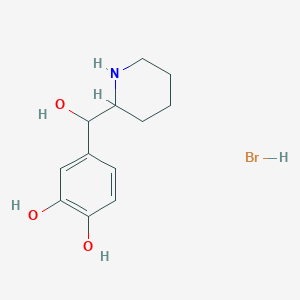
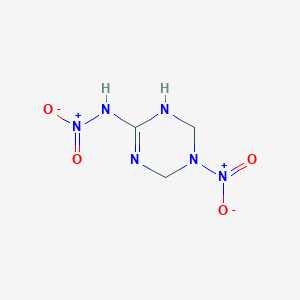

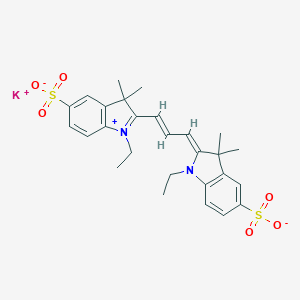
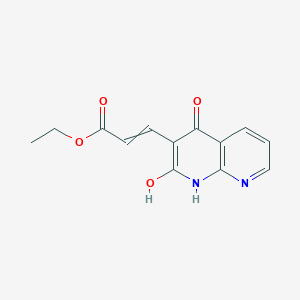
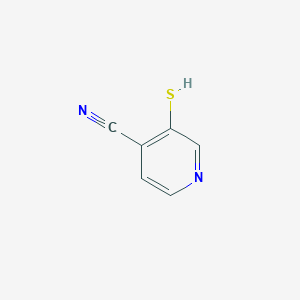

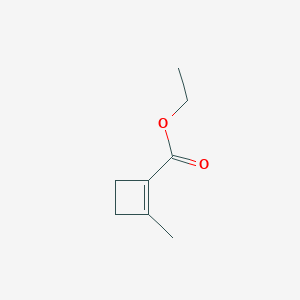
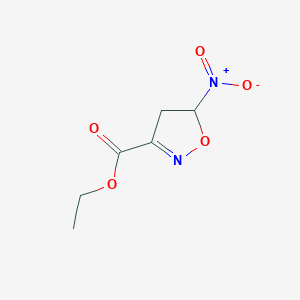
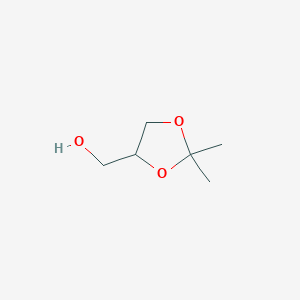
![(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol](/img/structure/B138548.png)

